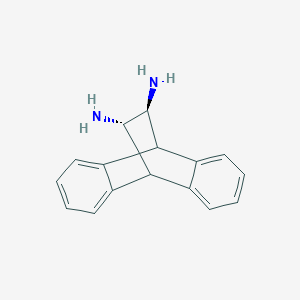

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Beschreibung

The exact mass of the compound (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(15S,16S)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDYSRZJOLDMRE-CKUJCDMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3[C@@H]([C@H](C(C2=C1)C4=CC=CC=C34)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467628 | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138517-66-5 | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138517-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

An In-depth Technical Guide to the Synthesis of (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Introduction: The Architectural Significance of a C₂-Symmetric Diamine

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a chiral vicinal diamine prized for its rigid, C₂-symmetric scaffold.[1][2] This unique three-dimensional architecture makes it an exceptionally valuable component in modern asymmetric synthesis.[3] Its primary application lies in its role as a chiral backbone for sophisticated ligands, most notably the Trost asymmetric allylic alkylation (AAA) ligand, which has been instrumental in the stereoselective synthesis of complex molecules, including pharmaceuticals.[4][5] This guide details a robust and scalable synthetic route, breaking down the process into three core stages: the construction of the foundational tricyclic framework, the chemical transformation to install the crucial diamine functionality, and the final enantiomeric resolution to isolate the desired (11S,12S) stereoisomer.

Strategic Overview: A Three-Pronged Synthetic Approach

The synthesis is logically designed to first build the rigid carbon skeleton and then introduce the nitrogen functionalities, culminating in the isolation of the enantiopure target. The retrosynthetic analysis reveals a pathway beginning with a Diels-Alder reaction to establish the ethanoanthracene core, followed by a Curtius rearrangement to convert carboxylic acid functionalities into the target diamine groups.

Caption: Retrosynthetic analysis of the target diamine.

Part 1: Constructing the Core Skeleton via Diels-Alder Reaction

The foundation of the synthesis is the [4+2] cycloaddition between anthracene and a suitable dienophile to form the rigid 9,10-dihydro-9,10-ethanoanthracene system.[6][7] While maleic anhydride is a common dienophile for this reaction, its use would result in a cis-dicarboxylic anhydride.[8][9][10] To achieve the desired trans configuration of the eventual diamine, fumaryl chloride is the dienophile of choice, directly yielding the precursor to a trans-diacid.[4][5]

Causality Behind Experimental Choices:

-

Dienophile: Fumaryl chloride is selected over fumaric acid or its esters to directly produce a highly reactive diacyl chloride adduct. This allows the product to be carried forward into the next step without intermediate activation steps.

-

Solvent: Toluene is used as a high-boiling solvent, enabling the reaction to proceed to completion in a relatively short timeframe (typically within an hour at reflux).[5][11]

Experimental Protocol: Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-trans-dicarbonyl Chloride

Caption: Experimental workflow for the Diels-Alder cycloaddition.

Step-by-Step Methodology:

-

A suitable reaction vessel is charged with anthracene and toluene.

-

The mixture is heated to reflux to ensure complete dissolution of the anthracene.

-

Fumaryl chloride is added portion-wise to the refluxing solution.[5]

-

The reaction mixture is maintained at reflux for approximately one hour, during which the Diels-Alder reaction proceeds to completion.[5]

-

The resulting pale yellow solution of the diacyl chloride product is cooled and used directly in the subsequent Curtius rearrangement without isolation. This "streamlined" approach enhances efficiency and minimizes product loss.[5]

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Anthracene | 178.23 | 1.0 | Diene |

| Fumaryl Chloride | 152.95 | 1.0-1.1 | Dienophile |

| Toluene | 92.14 | - | Solvent |

Part 2: Amine Installation via Curtius Rearrangement

The Curtius rearrangement is a powerful and reliable method for converting carboxylic acids (or their derivatives) into primary amines with a one-carbon loss.[12][13] Its key advantages in this synthesis are its tolerance of the polycyclic framework and the complete retention of stereochemistry during the rearrangement step.[12][14] The reaction proceeds through a diacyl azide, which thermally rearranges to a diisocyanate intermediate.[15][16] This intermediate is then hydrolyzed to furnish the target diamine.

Causality Behind Experimental Choices:

-

Biphasic System: The reaction is performed in a biphasic toluene-water system. The acyl chloride in toluene reacts with aqueous sodium azide at the interface to form the acyl azide. This intermediate is then thermally rearranged in the organic phase.

-

In-Situ Rearrangement: The acyl azide is not isolated due to its potentially explosive nature. The procedure is designed so that the toluene solution of the acyl chloride is added to a hot azide solution, leading to the immediate formation and subsequent rearrangement to the more stable isocyanate. This avoids the buildup of hazardous intermediates.[5]

-

Saponification: The final hydrolysis (saponification) of the diisocyanate is conducted under basic conditions, followed by careful acidification to manage CO₂ evolution, and subsequent basification to isolate the free diamine product.[5]

Experimental Protocol: Synthesis of Racemic 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene

Caption: Workflow for the conversion to racemic diamine.

Step-by-Step Methodology:

-

A solution of sodium azide in water is prepared in a reaction vessel and heated.

-

The toluene solution of the diacyl chloride from Part 1 is added slowly to the hot aqueous sodium azide solution. The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the acid chloride peak (~1784 cm⁻¹) and the appearance of the acyl azide (~2143 cm⁻¹) and isocyanate (~2250 cm⁻¹) peaks.[5]

-

After the rearrangement is complete, the organic layer containing the diisocyanate is separated.

-

The toluene solution is subjected to saponification with an aqueous base (e.g., NaOH) to hydrolyze the isocyanate groups.

-

Following hydrolysis, the aqueous phase is carefully acidified (e.g., with HCl) to neutralize excess base, and then made strongly basic again to precipitate the free racemic diamine.

-

The solid product is isolated by filtration, washed, and dried, yielding the racemic diamine in high yield (typically >80%).[5]

| Reagent | Molar Mass ( g/mol ) | Role |

| Diacyl Chloride Adduct | 331.19 | Substrate |

| Sodium Azide (NaN₃) | 65.01 | Azide Source |

| Sodium Hydroxide (NaOH) | 40.00 | Saponification Agent |

| Hydrochloric Acid (HCl) | 36.46 | Neutralization |

Part 3: Enantiomeric Resolution via Diastereomeric Salt Formation

With the racemic diamine in hand, the final and most critical step is the separation of the enantiomers to isolate the desired (11S,12S) form. A classical and scalable method for this is diastereomeric salt resolution. This technique relies on reacting the racemic base (the diamine) with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Causality Behind Experimental Choices:

-

Resolving Agent: A chiral tartaric acid derivative, such as Di-p-toluoyl-L-tartaric acid, is an effective and commercially available resolving agent for this diamine.[4]

-

Solvent System: The choice of solvent (e.g., methanol) is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing the less soluble salt (e.g., the (11S,12S)-diamine • L-tartrate derivative salt) to crystallize selectively from the solution.

Experimental Protocol: Isolation of (11S,12S)-Diamine

Caption: Logical flow for the diastereomeric salt resolution.

Step-by-Step Methodology:

-

The racemic diamine and the chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) are dissolved in a suitable solvent, such as methanol, with heating.

-

The solution is allowed to cool slowly, promoting the fractional crystallization of the less soluble diastereomeric salt.

-

The crystallized salt is isolated by filtration. The enantiomeric excess (ee) of the diamine can be checked at this stage by chiral HPLC.

-

The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH) to neutralize the resolving acid and liberate the free enantiopure diamine.

-

The free (11S,12S)-diamine is extracted into an organic solvent, dried, and concentrated to yield the final product as a white solid.[4]

Conclusion

This guide outlines a convenient, efficient, and scalable .[4] The strategy leverages a robust Diels-Alder reaction to build the core structure, followed by a reliable Curtius rearrangement to install the amine functionalities. The final diastereomeric salt resolution provides access to the enantiopure diamine, a critical building block for the development of powerful catalysts in asymmetric synthesis. The described protocols are based on established literature, providing a trustworthy foundation for researchers and drug development professionals.[4][5]

References

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]

-

Diels-Alder Reaction. Chemistry LibreTexts. [Link]

-

The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Academia.edu. [Link]

-

Anthracene–maleic anhydride adduct. Wikipedia. [Link]

-

A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Truman State University ChemLab. [Link]

-

Chiral Tertiary Diamines in Asymmetric Synthesis. ACS Publications - Chemical Reviews. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). [Link]

-

Mastering Asymmetric Synthesis with Chiral Diamines. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH). [Link]

-

Fox, M. E., Gerlach, A., Lennon, I. C., Meek, G., & Praquin, C. (2005). A Convenient and Scaleable Synthesis of 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene and Its Enantiomers. Synthesis, 2005(19), 3196–3198. [Link]

-

A Convenient and Scaleable Synthesis of 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene and Its Enantiomers. ResearchGate. [Link]

-

Synthesis and reactions of 9,10-dihydro-9,10-ethanoanthracene-11,12-diacid hydrazides. ResearchGate. [Link]

-

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine from Aladdin Scientific Corporation. Labcompare. [Link]

-

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine. PubChem. [Link]

-

The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride. Edubirdie. [Link]

Sources

- 1. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. vernier.com [vernier.com]

- 7. academics.su.edu.krd [academics.su.edu.krd]

- 8. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride | Hunter College CUNY - Edubirdie [edubirdie.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 16. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Diels-Alder Reaction for Ethanoanthracene Core Synthesis

Introduction: The Significance of the Ethanoanthracene Core

The ethanoanthracene scaffold is a rigid, bicyclic hydrocarbon framework that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust platform for the precise spatial arrangement of functional groups, making it a valuable core for the design of novel therapeutic agents and functional materials. For instance, derivatives of the ethanoanthracene core have been investigated for their potential as antidepressant and anxiolytic drugs.[1] The synthesis of this important structural motif predominantly relies on the powerful and versatile Diels-Alder reaction.[1][2]

This guide provides a comprehensive overview of the mechanism of the Diels-Alder reaction for the formation of the ethanoanthracene core, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the reaction, practical experimental considerations, and the factors that govern its efficiency and stereochemical outcome.

PART 1: The Core Directive - Understanding the Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high regio- and stereoselectivity.[3][4] It is a pericyclic reaction, specifically a [4+2] cycloaddition, involving the concerted interaction of a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[3][5] The driving force for this reaction is the conversion of two weaker π-bonds into two new, stronger σ-bonds, resulting in a more stable cyclic adduct.[6][7]

In the context of ethanoanthracene synthesis, anthracene serves as the diene, specifically reacting across its central 9,10-positions, and an alkene or alkyne acts as the dienophile.[8][9] The reaction of anthracene with a dienophile like maleic anhydride, for example, yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.[6][10]

The Mechanism: A Concerted Dance of Electrons

The Diels-Alder reaction is believed to proceed through a single, cyclic transition state without the formation of any intermediates.[3] This concerted mechanism means that all bond-forming and bond-breaking events occur simultaneously.[5][11] The reaction is thermally allowed under the Woodward-Hoffmann rules, which govern the stereochemical outcome of pericyclic reactions based on the symmetry of the interacting molecular orbitals.[3][12]

The key to understanding the feasibility and rate of a Diels-Alder reaction lies in Frontier Molecular Orbital (FMO) theory.[12][13] This theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][12]

For a "normal demand" Diels-Alder reaction, which is typical for the synthesis of the ethanoanthracene core, the interaction between the HOMO of the electron-rich diene (anthracene) and the LUMO of the electron-poor dienophile is the dominant factor.[7][14] The smaller the energy gap between the diene's HOMO and the dienophile's LUMO, the faster the reaction will proceed.[15][16]

Visualizing the Reaction Mechanism

The following diagram illustrates the concerted flow of electrons in the Diels-Alder reaction between anthracene and a generic dienophile.

Caption: General scheme of the Diels-Alder reaction to form the ethanoanthracene core.

Stereochemistry: The Endo Rule

A crucial aspect of the Diels-Alder reaction is its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene ring, while a trans-dienophile will result in a trans-substituted product.[6]

When a cyclic diene reacts with a dienophile, two diastereomeric products are possible: the endo and the exo adducts. In most cases, the endo product is the kinetically favored product, a phenomenon known as the "endo rule."[7] This preference is attributed to secondary orbital interactions between the π-system of the dienophile's substituents and the developing π-system of the diene in the transition state. These interactions are stabilizing and are only possible in the endo transition state.

PART 2: Scientific Integrity & Logic in Practice

As a senior application scientist, it is imperative to ground theoretical knowledge in practical, reproducible experimental protocols. The following sections detail the key considerations and a representative procedure for the synthesis of an ethanoanthracene derivative.

Experimental Choices: Causality and Optimization

The choice of reactants, solvent, temperature, and catalyst significantly impacts the yield and purity of the ethanoanthracene product.

-

The Diene (Anthracene and its Derivatives): Anthracene itself is a somewhat unreactive diene due to the aromatic stabilization of its central ring.[8][9] Reactions involving anthracene often require elevated temperatures to overcome this stability.[6] Electron-donating groups on the anthracene skeleton can increase the energy of the HOMO, making it more reactive in a normal-demand Diels-Alder reaction.[17] Conversely, electron-withdrawing groups can decrease its reactivity.[17]

-

The Dienophile: The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups (e.g., carbonyl, cyano, nitro groups).[7][9] These groups lower the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and accelerating the reaction.[7] Maleic anhydride is a classic example of a highly reactive dienophile due to its two electron-withdrawing carbonyl groups.[6][8]

-

Solvent: The choice of solvent is often dictated by the required reaction temperature. High-boiling solvents like xylene (boiling point ~138-144 °C) are commonly used to achieve the necessary thermal energy for the reaction to proceed at a reasonable rate.[6][8][10] In some cases, solvent-free, or "neat," reactions can be performed at high temperatures, which can be more environmentally friendly.[18]

-

Temperature and Reaction Time: Higher temperatures generally increase the reaction rate. However, the Diels-Alder reaction is reversible, and at very high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant, leading to a decrease in the overall yield.[3][19][20] Therefore, the optimal temperature and reaction time must be determined empirically for each specific reaction.

-

Catalysis: While many Diels-Alder reactions proceed thermally, Lewis acids can be used to catalyze the reaction.[3] Lewis acids coordinate to the electron-withdrawing groups on the dienophile, further lowering the energy of its LUMO and accelerating the reaction.[3] This can allow the reaction to be performed at lower temperatures. More recently, enantioselective organocatalysis has emerged as a powerful tool for controlling the stereochemistry of Diels-Alder reactions.[4][21] Chiral carbocation Lewis acid catalysts have also been developed for the enantioselective Diels-Alder reaction of anthracene.[22]

A Self-Validating Protocol: Synthesis of 9,10-Dihydroanthracene-9,10-α,β-succinic Anhydride

This protocol describes a common and reliable method for the synthesis of an ethanoanthracene derivative.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Anthracene | 178.23 | 0.80 g | 0.0045 |

| Maleic Anhydride | 98.06 | 0.40 g | 0.0041 |

| Xylene | 106.16 | 10 mL | - |

Procedure:

-

Reaction Setup: To a dry 25-mL round-bottom flask containing a magnetic stir bar, add 0.80 g of anthracene and 0.40 g of maleic anhydride.[8]

-

Solvent Addition: In a fume hood, add 10 mL of xylene to the flask.[8]

-

Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water.[8] Heat the mixture to reflux with stirring. The boiling point of xylene is approximately 138 °C.[8][23]

-

Reaction Monitoring: Continue refluxing for a specified period, typically 30 minutes to an hour.[6][23] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the flask to cool to room temperature. The product, being less soluble in xylene than the reactants, should begin to crystallize.[8]

-

Isolation: Cool the flask in an ice bath to maximize crystallization.[6][8] Collect the crystalline product by vacuum filtration using a Büchner funnel.[8]

-

Washing and Drying: Wash the crystals with a small amount of cold solvent (e.g., a mixture of ethyl acetate and hexane) to remove any unreacted starting materials.[8] Allow the product to air dry or dry in a vacuum oven.

-

Characterization: The identity and purity of the product can be confirmed by measuring its melting point and acquiring spectroscopic data (e.g., NMR, IR). The expected melting point for 9,10-dihydroanthracene-9,10-α,β-succinic anhydride is in the range of 262-264 °C.[23]

Experimental Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification of the ethanoanthracene core.

Caption: A step-by-step workflow for the synthesis of an ethanoanthracene derivative.

PART 3: Advanced Considerations and Future Directions

The Retro-Diels-Alder Reaction

The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder (rDA) reaction, is an important consideration, especially at elevated temperatures.[3][19] This reaction involves the fragmentation of the cyclohexene ring back into a diene and a dienophile.[19] The propensity for an rDA reaction to occur depends on the thermodynamic stability of the reactants and products. For aromatic dienes like anthracene, the rDA reaction can be more facile as it leads to the reformation of a highly stable aromatic system.[24] The rDA reaction can be exploited synthetically, for example, to generate transient reactive species or as a protecting group strategy.[19][24] In some cases, a photo-induced retro-Diels-Alder reaction can be achieved.[25]

Regioselectivity with Substituted Anthracenes

When using substituted anthracenes as the diene, the issue of regioselectivity arises. The reaction can potentially occur at either the 1,4- (terminal ring) or 9,10- (central ring) positions. For unsubstituted anthracene, the reaction overwhelmingly favors the 9,10-adduct due to the greater aromatic stabilization of the resulting product, which contains two isolated benzene rings rather than a naphthalene system.[6][26] The orbital coefficients of the HOMO of anthracene are also largest at the 9 and 10 positions, further favoring reaction at these sites.[26] However, with sterically demanding substituents on both the diene and dienophile, it is possible to shift the selectivity towards the 1,4-adduct.[27]

Future Outlook

The Diels-Alder reaction remains a powerful and indispensable tool for the construction of the ethanoanthracene core. Future research in this area will likely focus on the development of more efficient and selective catalytic systems, particularly for asymmetric syntheses. The exploration of novel dienophiles and substituted anthracenes will continue to expand the scope of accessible ethanoanthracene derivatives for applications in drug discovery and materials science. Furthermore, a deeper understanding and strategic utilization of the retro-Diels-Alder reaction will undoubtedly lead to innovative synthetic methodologies.

References

- Diels-Alder Reaction. (n.d.).

- The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.).

- The Diels-Alder Reaction of Anthracene with Maleic Anhydride > Experiment 20 from Organic Chemistry with Vernier. (n.d.).

- The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - EduBirdie. (n.d.).

- A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride - Truman ChemLab. (n.d.).

- (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (n.d.).

- A Diels-Alder Reaction Theoretical Study, by using Quiral Anthracene Groups, Through the Frontier Orbitals Usage - SciELO Colombia. (2014).

- A Diels-Alder Reaction Theoretical Study, by using Quiral Anthracene Groups, Through the Frontier Orbitals Usage | Request PDF - ResearchGate. (n.d.).

- Diels-Alder Reaction - Organic Chemistry Portal. (n.d.).

- Diels-Alder Reaction. (n.d.).

- Enantioselective Diels–Alder reaction of anthracene by chiral tritylium catalysis - BJOC. (2019).

- Frontier molecular orbital theory - Wikipedia. (n.d.).

- Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PubMed Central. (2020).

- Molecular Orbitals in the Diels-Alder Reaction - UC Santa Barbara. (n.d.).

- Diels Alder Reaction Mechanism - BYJU'S. (n.d.).

- Diels Alder Reaction - YouTube. (2021).

- Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes | Request PDF - ResearchGate. (2003).

- Diels–Alder reaction - Wikipedia. (n.d.).

- Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins - MDPI. (2023).

- CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 4 The Frontier Molecular Orbital (FMO) Approach. (n.d.).

- Retro-Diels–Alder reaction - Wikipedia. (n.d.).

- NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience - DigitalCommons@CSP. (2015).

- Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- The Retro Diels-Alder Reaction - Master Organic Chemistry. (2018).

- New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction - Macmillan Group. (2000).

- The Diels-Alder Reaction - Master Organic Chemistry. (2017).

- The first Diels–Alder reaction of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative: synthesis and crystal structure of a novel donor–π–anthraquinone diad - Chemical Communications (RSC Publishing). (n.d.).

- Pericyclic Reactions :: Retro-Diels-Alder Reactions - Organic Chemistry Data. (n.d.).

- Diels–Alder Reaction - Sigma-Aldrich. (n.d.).

- Photo Retro Diels-alder Reaction Of The Adducts Of Tetracyanoethylene And Polyaromatic Compounds - ucf stars. (2011).

- The first Diels–Alder reaction of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative: synthesis and crystal structure of a novel donor–π–anthraquinone diad - Sci-Hub. (1999).

- Using Diels–Alder reactions with anthracene and anthrone towards the synthesis of berkeleyamide A - White Rose eTheses Online. (2024).

Sources

- 1. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 2. The first Diels–Alder reaction of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative: synthesis and crystal structure of a novel donor–π–anthraquinone diad - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. Diels-Alder Reaction [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. vernier.com [vernier.com]

- 11. youtube.com [youtube.com]

- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 13. imperial.ac.uk [imperial.ac.uk]

- 14. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]

- 15. scielo.org.co [scielo.org.co]

- 16. researchgate.net [researchgate.net]

- 17. digitalcommons.csp.edu [digitalcommons.csp.edu]

- 18. chemlab.truman.edu [chemlab.truman.edu]

- 19. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

- 22. BJOC - Enantioselective Diels–Alder reaction of anthracene by chiral tritylium catalysis [beilstein-journals.org]

- 23. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. stars.library.ucf.edu [stars.library.ucf.edu]

- 26. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Curtius Rearrangement: A Stereospecific Gateway to Chiral Diamines in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of Chiral Diamines and the Curtius Rearrangement

Chiral diamines are foundational building blocks in modern drug discovery and development. Their stereochemically defined structures are integral to the efficacy of a vast array of pharmaceuticals, acting as key components of active pharmaceutical ingredients (APIs), chiral ligands for asymmetric catalysis, and molecular scaffolds.[1][2] The precise spatial arrangement of the two amino groups in these molecules is often critical for their biological activity and catalytic efficacy, making their stereoselective synthesis a paramount challenge in contemporary organic chemistry. Among the arsenal of synthetic transformations available, the Curtius rearrangement has emerged as a powerful and reliable method for the stereospecific synthesis of chiral amines, and by extension, chiral diamines.[3][4]

This technical guide provides a comprehensive overview of the Curtius rearrangement as a strategic tool for the synthesis of chiral diamines. We will delve into the mechanistic intricacies of the reaction, explore its application in the synthesis of various chiral diamine scaffolds, and provide detailed experimental protocols. This guide is intended to serve as a practical resource for researchers and professionals in the pharmaceutical and chemical industries, offering insights into the causality behind experimental choices and providing a framework for the successful implementation of this versatile reaction in the synthesis of complex chiral molecules.

The Core of the Curtius Rearrangement: A Concerted, Stereoretentive Transformation

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[2][4] The isocyanate intermediate is highly reactive and can be trapped in situ with a variety of nucleophiles to yield amines, carbamates, ureas, or other amine derivatives.[3]

A paramount feature of the Curtius rearrangement, and the cornerstone of its utility in chiral synthesis, is its concerted mechanism .[2] The migration of the R-group from the carbonyl carbon to the adjacent nitrogen occurs simultaneously with the expulsion of dinitrogen. This concerted pathway ensures the complete retention of stereochemistry at the migrating carbon center.[3][4] This stereospecificity is a significant advantage over other amine synthesis methods that may lead to racemization or erosion of enantiomeric purity.

The migratory aptitude of the R-group generally follows the order: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl.[5] This predictable migratory preference adds to the synthetic utility of the reaction.

Strategic Pathways to Chiral Diamines via the Curtius Rearrangement

The versatility of the Curtius rearrangement allows for its application in the synthesis of a variety of chiral diamine scaffolds, including vicinal (1,2), 1,3-, and C2-symmetric diamines. The strategic choice of starting material, typically a dicarboxylic acid or a protected amino acid, dictates the resulting diamine architecture.

Synthesis of Chiral 1,3-Diamines: A Pseudo-C2-Symmetric Approach

A notable application of the Curtius rearrangement is in the construction of pseudo-C2-symmetric 1,3-diamino-2-propanol cores, which are key components of HIV protease inhibitors.[4] The synthesis typically commences from a chiral starting material, such as an N-protected amino acid, to install the first stereocenter. The second amine functionality is then introduced via a Curtius rearrangement.

A representative workflow for the synthesis of a differentially protected 1,3-diamine is illustrated below. The use of orthogonal protecting groups is crucial for the selective manipulation of the two amine functionalities in subsequent synthetic steps.

Figure 1. Workflow for the synthesis of a chiral 1,3-diamine.

Synthesis of Chiral Vicinal (1,2)-Diamines: The Double Curtius Approach

The synthesis of chiral vicinal diamines represents a significant challenge in organic synthesis. A powerful strategy involves a double Curtius rearrangement starting from a chiral dicarboxylic acid, such as tartaric acid. This approach allows for the stereospecific introduction of two amino groups, yielding C2-symmetric diamines.

The key to a successful double Curtius rearrangement lies in the careful control of reaction conditions to ensure the complete conversion of both carboxylic acid functionalities to their corresponding amines.

Synthesis of Chiral Diamines on Cyclic Scaffolds

The Curtius rearrangement is also amenable to the synthesis of chiral diamines embedded in cyclic systems. For instance, diastereomeric cyclohexanediol diamines, which can serve as ligands for platinum-based anticancer agents, have been synthesized using the Curtius rearrangement as a key step.[4] The synthesis often starts from a cyclic anhydride, which is converted to a bis-isocyanate via a Curtius reaction. Subsequent hydrolysis or trapping of the isocyanates furnishes the desired diamine.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of chiral diamines using the Curtius rearrangement. These protocols are based on established literature procedures and are intended to be a practical guide for laboratory synthesis.

General Protocol for the One-Pot Curtius Rearrangement of a Carboxylic Acid to a Boc-Protected Amine

This protocol describes a widely used and convenient method for the conversion of a carboxylic acid to its corresponding tert-butoxycarbonyl (Boc)-protected amine using diphenylphosphoryl azide (DPPA).

Materials:

-

Chiral carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N)

-

tert-Butanol (t-BuOH)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography apparatus)

Procedure:

-

To a solution of the chiral carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

-

Stir the solution at room temperature for 10 minutes.

-

Add diphenylphosphoryl azide (1.1 eq) dropwise to the solution.

-

Add tert-butanol (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected chiral amine.

Self-Validating System: The progress of the reaction can be monitored by the evolution of nitrogen gas. The disappearance of the starting carboxylic acid and the appearance of the Boc-protected amine can be tracked by TLC or LC-MS. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol for the Synthesis of a Differentially Protected Chiral 1,3-Diamine from an N-Boc Amino Acid Derivative

This protocol outlines the synthesis of a differentially protected chiral 1,3-diamine, a key intermediate for HIV protease inhibitors, utilizing the Curtius rearrangement.[4]

Step 1: Acyl Azide Formation

-

To a solution of the N-Boc protected amino diacid monoester (1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetone), add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add ethyl chloroformate (1.1 eq) and stir the reaction mixture at 0 °C for 30 minutes.

-

Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction for an additional 1-2 hours at 0 °C.

-

Extract the acyl azide with a cold organic solvent (e.g., toluene, ethyl acetate). Caution: Acyl azides are potentially explosive and should be handled with care and not isolated.

Step 2: Curtius Rearrangement and Isocyanate Trapping

-

Gently warm the organic solution containing the acyl azide to initiate the Curtius rearrangement, which is typically observed by the evolution of nitrogen gas.

-

Once the rearrangement is complete (as monitored by IR spectroscopy by the disappearance of the azide peak at ~2140 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹), add benzyl alcohol (1.5 eq) to trap the isocyanate.

-

Heat the reaction mixture to ensure complete formation of the Cbz-protected amine.

-

After completion, cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to yield the differentially Boc- and Cbz-protected chiral 1,3-diamine.

Data Presentation and Mechanistic Visualization

Tabulated Data for Reagent Selection in Acyl Azide Formation

| Reagent/Method | Starting Material | Conditions | Advantages | Disadvantages |

| Sodium Azide (NaN₃) with Acyl Chloride | Acyl Chloride | Typically low temperature | Readily available, cost-effective | Requires prior conversion of carboxylic acid to acyl chloride; NaN₃ is toxic and potentially explosive. |

| Diphenylphosphoryl Azide (DPPA) | Carboxylic Acid | One-pot, mild conditions | Avoids isolation of explosive acyl azides; good functional group tolerance. | Reagent is more expensive than NaN₃. |

| Trimethylsilyl Azide (TMSN₃) | Acyl Chloride | Mild conditions | Can be used for sensitive substrates. | Reagent is moisture-sensitive. |

Mechanistic Diagrams

Figure 2. Concerted mechanism of the Curtius rearrangement.

Figure 3. Workflow for double Curtius rearrangement.

Conclusion and Future Outlook

The Curtius rearrangement stands as a testament to the enduring power of classic name reactions in modern organic synthesis. Its hallmark stereoretention makes it an invaluable tool for the construction of chiral molecules, particularly chiral diamines, which are of immense importance to the pharmaceutical industry. The development of milder and more convenient one-pot procedures has further enhanced its appeal, allowing for its application in the synthesis of increasingly complex and sensitive molecules.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of the Curtius rearrangement in the synthesis of chiral diamines is expected to expand. Future advancements may focus on the development of catalytic and even more environmentally benign variants of this powerful transformation, further solidifying its place in the synthetic chemist's toolkit. This guide has provided a comprehensive overview of the core principles, strategic applications, and practical execution of the Curtius rearrangement for chiral diamine synthesis, empowering researchers to leverage this robust methodology in their pursuit of novel and impactful medicines.

References

-

Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Pore, V. S., & Gholap, A. R. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

-

Chem-Station. (2014, April 6). Curtius Rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Chowdari, N. S., Ahmad, M., & Barbas, C. F. (2006). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Organic letters, 8(13), 2839–2842. [Link]

-

Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

-

ResearchGate. (2020). Synthetic methods for 1,3-diamines. Retrieved from [Link]

-

ResearchGate. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 3). Curtius rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

-

ResearchGate. (2006). Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis. Retrieved from [Link]

Sources

- 1. Efficient Synthesis of Chiral Vicinal Diamines with Four Contiguous Stereocenters via Sequential Dynamic Kinetic Resolution of 2,3-Diamino-1,4-diones | Sciety [sciety.org]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Abstract

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a C₂-symmetric chiral vicinal diamine renowned for its rigid, sterically defined backbone. This unique structural architecture has established it as a highly effective "privileged ligand" scaffold in the field of asymmetric catalysis. Its application in transition metal-catalyzed reactions, such as the Trost Asymmetric Allylic Alkylation (AAA) and enantioselective additions of organozinc reagents to carbonyls, has enabled the synthesis of complex chiral molecules with high levels of stereocontrol. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this important chiral auxiliary. It details its synthesis and resolution, offers insights into its reactivity, and presents field-proven experimental protocols for its application, serving as an essential resource for researchers in drug discovery, process development, and academic research.

Molecular Structure and Stereochemistry

The defining feature of (11S,12S)-ethanoanthracene diamine is its rigid tricyclic framework derived from anthracene. An ethano bridge locks the conformation of the molecule, positioning the two amino groups in a specific, predictable spatial arrangement. This conformational rigidity is paramount to its success as a chiral ligand, as it minimizes conformational ambiguity and allows for effective transmission of stereochemical information from the ligand to the catalytic center.

The stereochemistry is designated as (11S, 12S), referring to the absolute configuration of the two stereogenic carbon atoms to which the amino groups are attached. This C₂-symmetric arrangement is crucial for creating a well-defined chiral pocket around a coordinated metal center.

Caption: Logical relationships of the core structural elements.

While a crystal structure for the diamine is not publicly available, the structure of its precursor, 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione, confirms the rigid geometry of the core ethanoanthracene framework.

Physical Properties

A summary of the key physical properties of (11S,12S)-ethanoanthracene diamine is presented below. It is important to note a discrepancy in the literature regarding the melting point; the value of >156-160°C is from a commercial supplier for the >98% pure diamine, while a higher value of 218°C was reported for a highly purified, resolved sample in a peer-reviewed publication.[1] Researchers should consider that the melting point may vary with purity and crystalline form.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆N₂ | [2][3] |

| Molecular Weight | 236.32 g/mol | [4][5] |

| Appearance | White to off-white or pale green/orange crystalline powder | [6][7] |

| Melting Point | >156.0 to 160.0 °C; 158 °C (reference) | [6][7][8] |

| Specific Rotation | [α]²⁰_D_ +20° (c=1, Methanol) | [7][8] |

| Purity | Typically ≥98.0% (HPLC) | [4][6] |

Solubility Profile

Quantitative solubility data for (11S,12S)-ethanoanthracene diamine is not extensively reported in the literature. However, based on solvents used in its synthesis, purification, and application, a qualitative solubility profile can be inferred:

-

Soluble: Methanol, Chloroform (specifically CDCl₃ for NMR).

-

Slightly Soluble to Soluble: Dichloromethane, Tetrahydrofuran.

-

Sparingly Soluble: Heptane, Ethyl Acetate (used in chromatography).

For process development and specific applications, it is imperative that researchers determine quantitative solubility in their chosen solvent systems experimentally.

Thermal Stability

Specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available. However, its high melting point and rigid, polycyclic aromatic structure suggest high thermal stability. TGA of other organic chiral ligands often shows decomposition onset temperatures well above 200°C. For applications requiring elevated temperatures, a TGA/DSC analysis is strongly recommended to determine the precise decomposition temperature and identify any potential phase transitions, ensuring the integrity of the ligand under reaction conditions.

Chemical and Spectroscopic Properties

Basicity (pKa)

No experimental pKa values for (11S,12S)-ethanoanthracene diamine have been reported. As a vicinal diamine with alkylamine characteristics, it is expected to be basic. The two amino groups will have distinct pKa values (pKa₁ and pKa₂).

Estimation of pKa: The pKa can be estimated using computational methods or through correlations with spectroscopic data. For instance, a linear relationship between the ¹H NMR chemical shift (δ) of the N-H protons and the pKa of aromatic amines has been demonstrated.[2] While this compound is not aromatic in the amine functionality, similar principles apply. The electron-donating nature of the alkyl backbone suggests pKa values typical for secondary amines. An estimated pKa₁ would likely fall in the range of 9.5-10.5, with the pKa₂ being significantly lower due to electrostatic repulsion after the first protonation.

Spectroscopic Profile

NMR spectroscopy is the primary method for confirming the structure and purity of the diamine. The following data is for the racemic diamine in CDCl₃.[9]

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| 7.34–7.27 | (m, 4H, Aromatic) |

| 7.17–7.12 | (m, 4H, Aromatic) |

| 4.03 | (s, 2H, Bridgehead CH) |

| 2.65 | (s, 2H, C11-H, C12-H) |

| 1.21 | (s, 4H, NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 142.18 | Aromatic C |

| 138.99 | Aromatic C |

| 126.53 | Aromatic CH |

| 126.37 | Aromatic CH |

| 126.19 | Aromatic CH |

| 124.17 | Aromatic CH |

| 62.42 | Bridgehead CH |

| 53.75 | C11, C12 |

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

3300-3500 cm⁻¹: N-H stretching (typically two bands for a primary amine).

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-3000 cm⁻¹: Aliphatic C-H stretching.

-

1590-1610 cm⁻¹: N-H bending (scissoring).

-

1450-1500 cm⁻¹: Aromatic C=C stretching.

Proposed Fragmentation Pathway: The fragmentation is likely initiated by cleavage of the ethano bridge, which is a common pathway for bicyclic systems.[2]

-

Molecular Ion: [C₁₆H₁₆N₂]⁺ at m/z = 236.

-

Loss of NH₂: [M - NH₂]⁺ at m/z = 220.

-

Retro-Diels-Alder type fragmentation: Cleavage of the ethano bridge could lead to fragments corresponding to anthracene (m/z = 178) or related structures.

Synthesis and Resolution

A convenient and scalable synthesis of (11S,12S)-ethanoanthracene diamine has been reported, which is crucial for its commercial viability.[1][9] The process involves a Diels-Alder reaction, followed by a Curtius rearrangement and subsequent resolution of the racemic diamine.

Caption: Workflow for the synthesis and resolution of the diamine.

Experimental Protocol: Synthesis of Racemic Diamine

This protocol is adapted from Fox, M. E. et al., Synthesis 2005, (19), 3196–3198.[9]

-

Diels-Alder Reaction: To a solution of anthracene (1.0 eq) in toluene, add fumaryl chloride (1.1 eq). Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC/LCMS). Cool the reaction mixture and concentrate under reduced pressure to yield the crude acid chloride adduct.

-

Acyl Azide Formation: Dissolve the crude adduct in acetone and cool to 0°C. Add a solution of sodium azide (2.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir vigorously for 1 hour.

-

Curtius Rearrangement: Extract the acyl azide into toluene. Carefully heat the toluene solution to reflux for 2-3 hours until the evolution of N₂ gas ceases. This forms the diisocyanate.

-

Saponification: Cool the solution and add a solution of sodium hydroxide (e.g., 30% aqueous NaOH). Heat the biphasic mixture to reflux and stir vigorously for 12-18 hours to hydrolyze the isocyanate and any intermediates.

-

Workup: Cool the mixture to room temperature. The solid racemic diamine product will precipitate. Collect the solid by filtration, wash with water and a non-polar solvent (e.g., heptane), and dry under vacuum.

Experimental Protocol: Diastereomeric Resolution

-

Salt Formation: Dissolve the racemic diamine (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in methanol.

-

Crystallization: Add the tartaric acid solution to the diamine solution. Heat the combined solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of the (11R, 12R)-diamine with L-tartaric acid will preferentially crystallize.

-

Isolation of (11S, 12S)-Diamine: The desired (11S, 12S)-enantiomer remains in the mother liquor. Filter off the crystallized (11R, 12R)-tartrate salt. Concentrate the filtrate (mother liquor) under reduced pressure.

-

Basification: Dissolve the residue in water and basify with a strong base (e.g., 10 M NaOH) to a pH > 12 to deprotonate the ammonium salt.

-

Extraction: Extract the free (11S, 12S)-diamine into a suitable organic solvent, such as dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (11S, 12S)-diamine. The enantiomeric excess (ee) should be determined by chiral HPLC or by measuring the specific rotation.

Applications in Asymmetric Catalysis

The primary application of (11S,12S)-ethanoanthracene diamine is as a precursor to C₂-symmetric ligands for asymmetric catalysis. The diamine itself can act as a ligand, but it is more commonly derivatized, for example, by reacting with 2-(diphenylphosphino)benzoic acid to form the widely used Trost-type ligands.

Trost Asymmetric Allylic Alkylation (AAA)

The Trost AAA is a powerful C-C, C-N, and C-O bond-forming reaction. The ligand, derived from (11S,12S)-ethanoanthracene diamine, coordinates to a palladium(0) precursor, forming the active chiral catalyst. This catalyst reacts with an allylic substrate (e.g., an allylic acetate) to form a π-allyl palladium intermediate. The chiral ligand environment then directs the nucleophilic attack to one of the two allylic termini, controlling the stereochemistry of the final product.

Caption: Simplified catalytic cycle for the Trost AAA reaction.

-

Ligand and Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the (11S,12S)-ethanoanthracene diamine-derived phosphine ligand (e.g., 0.03 eq) and a palladium source such as Pd₂(dba)₃ (0.01 eq). Add degassed, anhydrous solvent (e.g., dichloromethane or THF). Stir for 20-30 minutes to allow for complex formation.

-

Reaction Setup: To the catalyst solution, add the allylic substrate (1.0 eq) and the nucleophile (e.g., dimethyl malonate, 1.2 eq). If required, add a base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA).

-

Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (typically 2-24 hours), monitoring progress by TLC or GC/LCMS.

-

Workup and Purification: Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Enantioselective Addition of Diethylzinc to Aldehydes

Chiral amino alcohols and diamines are effective ligands for titanium-catalyzed enantioselective addition of dialkylzinc reagents to aldehydes, a key method for producing chiral secondary alcohols. The (11S,12S)-diamine can be used in conjunction with Ti(O_i_Pr)₄ to form a chiral Lewis acid catalyst that activates the aldehyde and directs the addition of the ethyl group from diethylzinc.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the (11S,12S)-ethanoanthracene diamine (0.2 eq) to a dry Schlenk flask and dissolve in an anhydrous solvent (e.g., hexane or toluene).

-

Titanium Complex Formation: Add titanium(IV) isopropoxide (Ti(O_i_Pr)₄, typically 1.2-1.4 eq relative to the aldehyde) to the ligand solution and stir at room temperature for 30 minutes.

-

Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C). Add the aldehyde (1.0 eq) followed by the dropwise addition of diethylzinc (e.g., 1.0 M solution in hexanes, 2.0-3.0 eq).

-

Reaction Execution: Stir the mixture at the low temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: Quench the reaction carefully at low temperature by the slow addition of a protic solvent (e.g., methanol) or saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts. Extract the filtrate with an organic solvent, dry the organic layer, and concentrate. Purify the resulting chiral alcohol by flash column chromatography.

-

Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC or GC.

Safety and Handling

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is classified as a hazardous substance.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. Keep in a cool, dry, and dark place.[8]

References

-

PubChem. (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. A Convenient and Scaleable Synthesis of 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene and Its Enantiomers. [Link]

-

CP Lab Safety. (11S, 12S)-9, 10-Dihydro-9, 10-ethanoanthracene-11, 12-diamine, min 98%, 100 mg. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ijmra.us [ijmra.us]

- 6. Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

Spectroscopic Unveiling of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral diamine (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine. This C₂-symmetric molecule is a crucial building block in asymmetric catalysis, particularly as a precursor to widely used chiral ligands such as the Trost ligand.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for the development of novel catalytic systems.

This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. Leveraging both experimentally reported data and predictive analysis based on established spectroscopic principles, this guide serves as a comprehensive reference for the characterization of this important chiral diamine.

Molecular Structure and Key Spectroscopic Features

The rigid, bicyclic structure of (11S,12S)-diamine ethanoanthracene, with its defined stereochemistry, gives rise to a distinct and informative spectroscopic fingerprint. The anthracene core, the ethano bridge, and the vicinal diamine functionalities each contribute characteristic signals that will be explored in the subsequent sections.

Caption: Molecular structure of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (11S,12S)-diamine ethanoanthracene, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the constituent atoms. The data presented here is based on the reported synthesis and characterization by Fox et al.

¹H NMR Spectroscopy: A Detailed Signal Assignment

The ¹H NMR spectrum of the title compound is characterized by distinct signals for the aromatic, bridgehead, ethano bridge, and amine protons. The C₂ symmetry of the molecule simplifies the spectrum, as chemically equivalent protons on either side of the symmetry axis will have the same chemical shift.

Table 1: ¹H NMR Signal Assignments for (11S,12S)-diamine ethanoanthracene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.32 | m | 4H | Aromatic (H-Ar) |

| 7.16 | m | 4H | Aromatic (H-Ar) |

| 4.04 | m | 2H | Bridgehead (H-9, H-10) |

| 2.67 | m | 2H | Ethano Bridge (H-11, H-12) |

| 1.26 | br s | 4H | Amine (NH₂) |

Solvent: CDCl₃, Frequency: 300 MHz

Interpretation and Causality:

-

Aromatic Protons (δ 7.16-7.32): The two multiplets in the aromatic region correspond to the eight protons of the two benzene rings. The complex splitting pattern arises from the coupling between adjacent aromatic protons.

-

Bridgehead Protons (δ 4.04): The signal at 4.04 ppm is assigned to the two bridgehead protons (H-9 and H-10). These protons are in a unique chemical environment, being part of the rigid bicyclic system and adjacent to the aromatic rings.

-

Ethano Bridge Protons (δ 2.67): The multiplet at 2.67 ppm corresponds to the two methine protons on the ethano bridge (H-11 and H-12). These protons are directly attached to the carbons bearing the amine groups.

-

Amine Protons (δ 1.26): The broad singlet at 1.26 ppm, integrating to four protons, is characteristic of the two primary amine groups. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Caption: Workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear map of the carbon framework of the molecule. The C₂ symmetry is again evident, with pairs of chemically equivalent carbons appearing as single signals.

Table 2: ¹³C NMR Signal Assignments for (11S,12S)-diamine ethanoanthracene

| Chemical Shift (δ, ppm) | Assignment |

| 142.18 | Aromatic (quaternary) |

| 138.99 | Aromatic (quaternary) |

| 126.53 | Aromatic (CH) |

| 126.37 | Aromatic (CH) |

| 126.19 | Aromatic (CH) |

| 124.17 | Aromatic (CH) |

| 62.42 | Ethano Bridge (C-11, C-12) |

| 53.75 | Bridgehead (C-9, C-10) |

Solvent: CDCl₃, Frequency: 100 MHz

Interpretation and Causality:

-

Aromatic Carbons (δ 124.17-142.18): The signals in this region correspond to the twelve carbons of the anthracene core. The downfield signals at 142.18 and 138.99 ppm are assigned to the quaternary carbons involved in the fusion of the rings and the attachment of the ethano bridge. The other four signals represent the eight CH carbons of the aromatic rings.

-

Ethano Bridge Carbons (δ 62.42): The signal at 62.42 ppm is attributed to the two carbons of the ethano bridge (C-11 and C-12). The attachment of the electron-withdrawing amine groups causes a downfield shift for these carbons.

-

Bridgehead Carbons (δ 53.75): The upfield signal at 53.75 ppm corresponds to the two bridgehead carbons (C-9 and C-10). Their position within the strained bicyclic system influences their chemical shift.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of (11S,12S)-diamine ethanoanthracene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.

-

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Section 2: Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

-

N-H Stretching (3400-3250 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[2] These bands are typically of medium intensity and are sharper than the O-H stretching bands of alcohols.[2]

-

C-H Stretching (Aromatic and Aliphatic) (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethano bridge and bridgehead will be observed just below 3000 cm⁻¹.

-

N-H Bending (Scissoring) (1650-1580 cm⁻¹): A medium to strong absorption band in this region is characteristic of the scissoring vibration of the -NH₂ group.[2]

-

C=C Stretching (Aromatic) (1600-1450 cm⁻¹): Several sharp bands of variable intensity are expected in this region due to the stretching vibrations of the carbon-carbon double bonds within the anthracene core.

-

C-N Stretching (1250-1020 cm⁻¹): The stretching vibration of the C-N bond is expected to appear in this region.[2]

-

N-H Wagging (910-665 cm⁻¹): A broad and strong band in this region is characteristic of the out-of-plane wagging of the N-H bonds in primary amines.[2]

Table 3: Predicted Key IR Absorptions for (11S,12S)-diamine ethanoanthracene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 and ~3280 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic |

| ~1620 | N-H Bend (scissoring) | Primary Amine |

| ~1470 | C=C Stretch | Aromatic |

| ~1100 | C-N Stretch | Aliphatic Amine |

| ~800 | N-H Wag | Primary Amine |

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid (11S,12S)-diamine ethanoanthracene powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. An experimental mass spectrum for (11S,12S)-diamine ethanoanthracene is not publicly available, but its expected behavior under electron ionization (EI) can be predicted.

Predicted Mass Spectrum Features:

-

Molecular Ion (M⁺˙): The molecular formula of the compound is C₁₆H₁₆N₂.[3] The molecular weight is 236.32 g/mol .[3] According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 236.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, cleavage of the C9-C11 or C10-C12 bond would be an α-cleavage. However, due to the rigid bicyclic structure, this type of fragmentation might be less favorable than in acyclic amines.

-

Loss of NH₂: Fragmentation involving the loss of an amino radical (•NH₂) would result in a fragment ion at m/z = 220.

-

Retro-Diels-Alder Reaction: The ethanoanthracene core is formed via a Diels-Alder reaction. Under EI conditions, a retro-Diels-Alder reaction could occur, leading to the formation of an anthracene radical cation (m/z = 178) and ethylenediamine.

-

Loss of H•: Loss of a hydrogen radical from the molecular ion would give a fragment at m/z = 235.

-

Caption: Predicted major fragmentation pathways in EIMS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EIMS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use a standard electron ionization source, typically operating at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

-

Detection: Use an electron multiplier or other suitable detector to record the abundance of the ions at each m/z value.

Conclusion

The spectroscopic data of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine provides a clear and unambiguous signature for its unique and highly symmetric structure. The ¹H and ¹³C NMR spectra, with their well-resolved signals, are particularly powerful for confirming the identity and purity of this chiral diamine. While experimental IR and MS data are not widely available, predictive analysis based on established principles offers a reliable guide for the interpretation of these spectra. This technical guide serves as a valuable resource for scientists working with this compound, facilitating its accurate characterization and effective use in asymmetric synthesis and drug discovery.

References

-

UCLA Web Resources. IR Spectroscopy Tutorial: Amines. [Link]

-

Trost, B. M. The Atom Economy—A Search for Synthetic Efficiency. Science1991 , 254 (5037), 1471–1477. [Link]

-

Wikipedia. Trost ligand. [Link]

-

PubChem. (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine. [Link]

Sources

An In-Depth Technical Guide to (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine (CAS: 138517-66-5)

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract